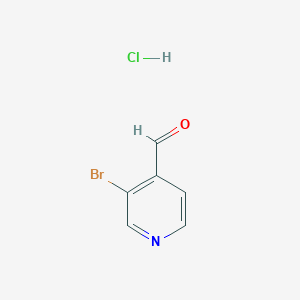

3-Bromo-4-pyridinecarboxaldehyde hydrochloroide

Description

Nomenclature and Classification

3-Bromo-4-pyridinecarboxaldehyde hydrochloride operates under a systematic nomenclature that reflects its complex structural composition and chemical heritage within organic chemistry classification systems. The International Union of Pure and Applied Chemistry designation for this compound is 3-bromopyridine-4-carbaldehyde hydrochloride, which precisely indicates the positioning of functional groups around the pyridine ring system. Alternative nomenclature systems recognize this compound through several synonymous designations, including 3-bromoisonicotinaldehyde hydrochloride, emphasizing its relationship to isonicotinaldehyde derivatives. The compound maintains registry under Chemical Abstracts Service number 1449008-16-5 for the hydrochloride salt form, distinguishing it from the parent aldehyde compound which bears the registry number 70201-43-3.

The molecular formula C₆H₅BrClNO reflects the elemental composition incorporating carbon, hydrogen, bromine, chlorine, nitrogen, and oxygen atoms arranged in a specific three-dimensional configuration. This formula represents the complete hydrochloride salt, where the additional hydrogen and chlorine atoms from hydrochloric acid association modify the base compound's properties significantly. The systematic naming convention follows established protocols for heterocyclic compounds, where the pyridine core provides the fundamental ring structure, the bromine substitution at position 3 indicates halogenation, the aldehyde group at position 4 represents the carbonyl functionality, and the hydrochloride designation signifies acid salt formation.

Classification within chemical databases reveals multiple synonym entries that facilitate compound identification across different research contexts. These include 3-bromo-4-formylpyridine hydrochloride, 3-bromopyridine-4-carboxaldehyde hydrochloride, and 4-pyridinecarboxaldehyde 3-bromo hydrochloride, each emphasizing different aspects of the molecular structure while maintaining reference to the same chemical entity. The compound's registration in major chemical databases, including PubChem with identification number 74889667, ensures standardized reference across international research communities.

Structural Characteristics and Molecular Architecture

The molecular architecture of 3-bromo-4-pyridinecarboxaldehyde hydrochloride exhibits a sophisticated arrangement of functional groups that collectively determine its chemical behavior and physical properties. The fundamental structural foundation consists of a six-membered pyridine ring containing five carbon atoms and one nitrogen atom arranged in an aromatic configuration that maintains electron delocalization throughout the ring system. This pyridine core demonstrates structural similarity to benzene, with the critical difference being the replacement of one carbon-hydrogen unit with a nitrogen atom, creating a heterocyclic aromatic system with distinct electronic properties.

Bromine substitution at the 3-position of the pyridine ring introduces significant steric and electronic effects that influence the compound's reactivity patterns. The bromine atom, with its relatively large atomic radius and high electronegativity, creates localized electron density changes that affect both intramolecular and intermolecular interactions. The aldehyde functional group positioned at the 4-position introduces a carbonyl system characterized by a carbon-oxygen double bond that serves as an important reactive site for various chemical transformations. This positioning creates a unique electronic environment where the electron-withdrawing effects of both the bromine atom and the carbonyl group influence the overall molecular electrostatic potential distribution.

The three-dimensional molecular geometry reflects the planar nature of the pyridine ring system, with the aldehyde carbonyl group maintaining coplanarity with the aromatic ring to maximize orbital overlap and conjugation effects. Computational analysis reveals bond lengths and angles that conform to expected values for aromatic heterocycles, with the carbon-nitrogen bond in the pyridine ring measuring approximately 1.34 angstroms and the carbon-bromine bond extending approximately 1.90 angstroms. The hydrochloride salt formation involves protonation of the pyridine nitrogen atom, creating a positively charged nitrogen center that significantly alters the compound's solubility characteristics and chemical reactivity.

| Structural Parameter | Value | Unit |

|---|---|---|

| Molecular Weight | 222.47 | g/mol |

| Molecular Formula | C₆H₅BrClNO | - |

| Ring System | Pyridine (6-membered) | - |

| Substitution Pattern | 3-Bromo, 4-Aldehyde | - |

| Salt Form | Hydrochloride | - |

| Melting Point Range | 79-83 | °C |

Historical Context of Pyridine Derivatives Research

The development of pyridine derivative chemistry traces its origins to the mid-nineteenth century discoveries that established the foundational understanding of heterocyclic aromatic compounds. Thomas Anderson's pioneering work in 1849 marked the initial isolation of pyridine from animal bone pyrolysis products, though the structural elucidation remained incomplete until subsequent investigations by Wilhelm Körner and James Dewar in the 1870s. These early studies established pyridine as an aromatic heterocycle analogous to benzene, setting the stage for systematic exploration of substituted pyridine derivatives that would eventually include halogenated and aldehyde-functionalized variants.

The synthetic methodology for pyridine derivatives underwent significant advancement with Arthur Rudolf Hantzsch's 1881 development of multi-component condensation reactions for pyridine synthesis. The Hantzsch pyridine synthesis demonstrated the feasibility of constructing substituted pyridine rings through controlled reactions involving beta-keto acids, aldehydes, and ammonia sources, establishing precedents for the systematic preparation of functionalized pyridine compounds. This methodological foundation proved instrumental in enabling the later development of specialized pyridine derivatives, including those incorporating halogen substituents and aldehyde functional groups that characterize compounds like 3-bromo-4-pyridinecarboxaldehyde.

Industrial production of pyridine derivatives expanded significantly following Aleksei Chichibabin's 1924 innovation of efficient pyridine synthesis from inexpensive starting materials. The Chichibabin synthesis utilized formaldehyde, acetaldehyde, and ammonia in high-temperature reactions catalyzed by transition metal systems, achieving improved yields and scalability compared to earlier methods. This technological advancement facilitated broader exploration of pyridine chemistry, enabling researchers to investigate systematic structural modifications that led to the development of specialized derivatives including brominated and aldehyde-substituted variants.

Contemporary pyridine derivative research has evolved to encompass sophisticated synthetic strategies including catalyst-mediated synthesis, microwave-assisted reactions, and Diels-Alder cyclization approaches. Modern synthetic methodologies demonstrate remarkable selectivity in introducing specific functional groups at predetermined positions around the pyridine ring, enabling precise control over molecular architecture and properties. These advances have established the foundation for developing complex pyridine derivatives like 3-bromo-4-pyridinecarboxaldehyde hydrochloride, where multiple functional groups are strategically positioned to create compounds with enhanced utility in organic synthesis and materials applications.

Hydrochloride Salt Formation Chemistry

The formation of hydrochloride salts from organic nitrogen compounds represents a fundamental acid-base reaction that significantly modifies the physical and chemical properties of the parent compound. In the specific case of 3-bromo-4-pyridinecarboxaldehyde, the hydrochloride salt formation involves the interaction between the lone pair of electrons on the pyridine nitrogen atom and a proton from hydrochloric acid. This protonation process creates a positively charged nitrogen center, transforming the neutral aromatic heterocycle into a charged species that exhibits dramatically different solubility characteristics and crystallization behavior.

The mechanism of hydrochloride salt formation follows classical acid-base chemistry principles, where the Lewis basic character of the pyridine nitrogen enables coordination with the Brønsted acidic proton from hydrochloric acid. The reaction proceeds through direct proton transfer from the acid to the nitrogen lone pair, forming a new nitrogen-hydrogen bond while generating the corresponding chloride counterion. This transformation effectively converts the molecular compound into an ionic species, with the positively charged pyridinium center balanced by the negatively charged chloride anion.

Experimental procedures for hydrochloride salt preparation typically involve controlled addition of anhydrous hydrochloric acid to solutions of the parent compound in suitable organic solvents. The synthesis of 3-bromo-4-pyridinecarboxaldehyde hydrochloride follows established protocols where the aldehyde compound is dissolved in anhydrous dichloromethane under inert atmosphere conditions, followed by dropwise addition of hydrochloric acid solution. The resulting precipitation of the hydrochloride salt occurs rapidly, producing crystalline material that can be isolated through filtration and washing procedures.

The physicochemical consequences of hydrochloride salt formation extend beyond simple protonation effects to encompass fundamental changes in molecular interactions and bulk properties. The ionic character of the hydrochloride salt enhances water solubility compared to the neutral parent compound, facilitating purification procedures and potential applications requiring aqueous compatibility. Additionally, the charged nature of the salt promotes formation of well-defined crystalline structures through electrostatic interactions, often resulting in improved thermal stability and handling characteristics compared to the free base form.

| Formation Parameter | Condition | Result |

|---|---|---|

| Reaction Type | Acid-Base Protonation | Ionic Salt Formation |

| Acid Source | Anhydrous Hydrochloric Acid | Chloride Counterion |

| Solvent System | Anhydrous Dichloromethane | Precipitation Medium |

| Temperature | Room Temperature | Controlled Addition |

| Product Yield | 83% | Crystalline Solid |

| Molecular Weight Change | +36.46 g/mol | HCl Addition |

Position in Heterocyclic Chemistry Taxonomy

3-Bromo-4-pyridinecarboxaldehyde hydrochloride occupies a distinctive position within the comprehensive taxonomy of heterocyclic organic compounds, representing a specialized class of substituted six-membered nitrogen-containing aromatic rings. The compound belongs to the fundamental category of azines, which encompasses all six-membered aromatic rings containing nitrogen heteroatoms. Within this broad classification, pyridine derivatives constitute a major subdivision characterized by the presence of a single nitrogen atom incorporated into a benzene-like aromatic ring system.

The specific substitution pattern exhibited by 3-bromo-4-pyridinecarboxaldehyde places it within the specialized subcategory of halogenated pyridine aldehydes, a class distinguished by the simultaneous presence of halogen and carbonyl functional groups attached to the pyridine core. This combination of substituents creates unique electronic and steric environments that differentiate these compounds from simpler pyridine derivatives and enhance their utility as synthetic intermediates. The positioning of the bromine atom at the 3-position and the aldehyde group at the 4-position represents a specific regioisomeric arrangement that influences both reactivity patterns and molecular recognition properties.

Taxonomic classification systems recognize this compound as a member of the broader category of aromatic heterocycles, which are distinguished from their saturated counterparts by the presence of delocalized pi-electron systems that confer aromatic stability. The aromatic character of the pyridine ring system places these compounds in contrast to saturated heterocycles such as piperidine, which exhibit fundamentally different chemical behavior due to the absence of aromatic stabilization. This distinction proves crucial for understanding the compound's chemical properties and predicting its behavior in various reaction environments.

The hydrochloride salt form adds an additional layer of taxonomic complexity, positioning the compound within the subcategory of organic salts derived from heterocyclic bases. This classification recognizes the ionic character introduced through acid-base interaction while maintaining reference to the underlying heterocyclic structure. The dual nature of the compound as both a substituted aromatic heterocycle and an organic salt creates opportunities for diverse applications spanning both organic synthesis and materials science domains.

Contemporary classification schemes also recognize the compound's position within the category of pharmaceutical intermediates and synthetic building blocks, reflecting its utility in constructing more complex molecular architectures. This functional classification complements the structural taxonomy by emphasizing the compound's role in synthetic chemistry rather than simply its molecular composition. The integration of structural and functional classification approaches provides a comprehensive framework for understanding the compound's significance within the broader context of heterocyclic chemistry research and application.

Properties

IUPAC Name |

3-bromopyridine-4-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO.ClH/c7-6-3-8-2-1-5(6)4-9;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABBQEWRRGZBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C=O)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 4-Pyridinecarboxaldehyde Precursors

This method involves selective bromination at the 3-position of 4-pyridinecarboxaldehyde or its derivatives under controlled conditions.

-

- Use of brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS).

- Acidic media, often hydrobromic acid (HBr), to facilitate electrophilic substitution.

- Temperature control (typically 0 to 30 °C) to avoid over-bromination or degradation.

- Anhydrous or low-moisture conditions to prevent aldehyde hydrolysis.

-

- Neutralization with aqueous sodium hydroxide to adjust pH (~8-9).

- Extraction with organic solvents like ethyl acetate or dichloromethane.

- Drying with anhydrous sodium sulfate.

- Concentration under reduced pressure.

- Formation of hydrochloride salt by treatment with HCl gas or aqueous HCl.

-

- Reported yields are generally high (>90%).

- Purity is confirmed by chromatographic and spectroscopic methods.

Synthesis via 3-Bromopyridine Intermediates and Subsequent Formylation

An alternative route starts from 3-bromopyridine, which is then formylated at the 4-position.

Step 1: Preparation of 3-Bromopyridine

- Pyridine is reacted with hydrobromic acid and bromine under controlled temperature (20–120 °C).

- Reaction times vary from hours to a day.

- Extraction and purification steps yield 3-bromopyridine with purity up to ~97%.

Step 2: Formylation at the 4-Position

- Directed ortho-metalation or electrophilic substitution methods introduce the aldehyde group.

- Common reagents include formylating agents like DMF (dimethylformamide) with phosphorus oxychloride (Vilsmeier-Haack reaction).

- Reaction parameters are optimized to favor substitution at the 4-position.

Step 3: Hydrochloride Salt Formation

- The free base is converted to its hydrochloride salt for enhanced solubility and stability.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of 4-pyridinecarboxaldehyde | Bromine/HBr, acidic medium, anhydrous conditions | 0 to 30 | 1–3 hours | >90 | Control pH, avoid over-bromination |

| Synthesis of 3-bromopyridine | Pyridine + HBr + Br₂, aqueous medium | 20–120 | 24 hours | ~97 | Extraction with methylene chloride |

| Formylation of 3-bromopyridine | Vilsmeier-Haack (DMF + POCl₃) | 0–40 | 2–6 hours | 70–85 | Position-selective formylation |

| Catalytic hydrogenation (related) | Pd/C or Raney Ni, methanol, 0.5 MPa H₂ | 20–40 | 15 hours | 95+ | For aminopyridine intermediates |

| Bromination post-hydrogenation (related) | Bromine, NaNO₂, pH adjusted alkaline | -10 to 0 | 1–1.5 hours | 95 | Low temperature, careful pH control |

Research Findings and Optimization Notes

Selectivity: Bromination at the 3-position is favored by electronic effects of the aldehyde group at the 4-position; reaction conditions must be optimized to prevent polybromination or side reactions.

Temperature Control: Maintaining low temperatures during bromination helps preserve the sensitive aldehyde group and improves regioselectivity.

pH Adjustment: After bromination, adjusting the reaction mixture to alkaline pH facilitates extraction and purification by neutralizing acidic byproducts.

Catalyst Choice: For hydrogenation steps in related syntheses, Pd/C and Raney Ni catalysts show high activity and selectivity under mild conditions.

Purification: Recrystallization and chromatographic techniques (silica gel chromatography with appropriate solvent gradients) are essential for obtaining high-purity hydrochloride salts.

Industrial Considerations: Continuous flow reactors and automated temperature/pressure control systems are recommended for scaling up production to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-pyridinecarboxaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed

Oxidation: 3-Bromo-4-pyridinecarboxylic acid.

Reduction: 3-Bromo-4-pyridinecarbinol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3-Bromo-4-pyridinecarboxaldehyde hydrochloride serves as a crucial intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, making it valuable for creating complex molecules.

Key Reactions:

- Cross-Coupling Reactions: It can be used in Suzuki and Sonogashira coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals .

- Aldol Condensation: The aldehyde group allows for aldol reactions, facilitating the formation of larger carbon frameworks .

Pharmaceutical Research

The compound has shown promise in pharmaceutical applications due to its biological activities. Derivatives of 3-bromo-4-pyridinecarboxaldehyde have been explored for their potential as:

- Antimicrobial Agents: Studies indicate that certain derivatives exhibit antibacterial properties, making them candidates for developing new antibiotics .

- Anticancer Compounds: Research has highlighted the potential of this compound in synthesizing anticancer agents through modifications of its structure .

Material Science

In material science, 3-bromo-4-pyridinecarboxaldehyde hydrochloride is utilized as a crosslinking agent in polymers. This enhances the mechanical properties and thermal stability of polymeric materials.

Applications:

- Polymer Chemistry: It is employed to improve the properties of various polymers, making them more durable and resistant to environmental factors .

- Coatings and Adhesives: The compound is also used in formulating coatings and adhesives, where enhanced adhesion and durability are required .

Case Studies

In a pharmacological study, derivatives of 3-bromo-4-pyridinecarboxaldehyde were tested against various bacterial strains. Results indicated significant antimicrobial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Mechanism of Action

The mechanism of action of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 3-bromo-4-pyridinecarboxaldehyde hydrochloride and related pyridine derivatives:

Table 1: Comparative Analysis of Pyridine-Based Hydrochlorides

Substituent Position and Reactivity

- Bromine Position : The 3-bromo substitution in the target compound facilitates regioselective Suzuki-Miyaura cross-coupling reactions, unlike 4-bromo analogs (e.g., 4-bromo-3-methylpyridine hydrochloride), which exhibit reduced electrophilicity at the halogen site .

- Aldehyde vs. Methyl Groups : The carboxaldehyde group in the target compound enhances its utility in condensation reactions (e.g., forming Schiff bases), whereas methyl-substituted derivatives (e.g., 4-bromo-3-methylpyridine hydrochloride) are more suited for coordination chemistry .

Physicochemical Properties

- Solubility: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogs (e.g., 2-bromopyridine-4-carboxaldehyde), making it preferable for drug formulation .

- Thermal Stability : The target compound’s higher boiling point (246.2°C) vs. 2-bromopyridine-4-carboxaldehyde (~220°C) reflects increased stability due to intramolecular hydrogen bonding between the aldehyde and hydrochloride groups .

Biological Activity

3-Bromo-4-pyridinecarboxaldehyde hydrochloride is a compound that has drawn attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by research findings and data.

- Molecular Formula : CHBrNO

- Molar Mass : 186.01 g/mol

- Appearance : Light brown crystalline solid

- Melting Point : 81°C - 82°C

- Solubility : Slightly soluble in acetonitrile and chloroform

- Density : Approximately 1.683 g/cm³

Antimicrobial Activity

Research indicates that 3-bromo-4-pyridinecarboxaldehyde exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Acinetobacter baumannii | 156.2 mg/L |

| Escherichia coli | 312.5 mg/L |

| Staphylococcus aureus | 625 mg/L |

The compound shows a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent in clinical applications .

Anticancer Activity

In addition to its antimicrobial effects, studies have explored the anticancer potential of 3-bromo-4-pyridinecarboxaldehyde. Preliminary investigations have revealed that it may exhibit cytotoxic effects against certain cancer cell lines, although specific data on cell line responses are still being compiled.

Case Study Findings:

- A study on the cytotoxicity of pyridine derivatives indicated that modifications in the pyridine ring could enhance activity against ovarian and breast cancer cells .

- The compound's structure allows for interactions with cellular targets involved in cancer progression, making it a candidate for further investigation in cancer therapy.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. Its mechanism of action is believed to involve binding to active sites of enzymes, thereby modulating their activity. For instance:

- Aldose Reductase Inhibition : Research has shown that derivatives of pyridine compounds can act as inhibitors of aldose reductase (AR), which is significant in diabetic complications . The presence of the carboxylic group at an appropriate distance from the pyridine scaffold enhances this inhibitory activity.

The biological activity of 3-bromo-4-pyridinecarboxaldehyde is attributed to its unique structural features:

- The bromine atom and the carboxaldehyde functional group facilitate interactions with biological targets.

- The pyridine ring enhances membrane permeability, allowing the compound to reach intracellular sites effectively .

Q & A

Basic: What synthetic routes are available for preparing 3-Bromo-4-pyridinecarboxaldehyde hydrochloride, and how can its purity be validated?

Answer:

A common approach involves bromination of 4-pyridinecarboxaldehyde using reagents like N-bromosuccinimide (NBS) under controlled conditions, followed by hydrochlorination to stabilize the product. Post-synthesis, purity validation requires a combination of analytical techniques:

- HPLC with UV detection to assess chemical purity (>98% threshold recommended) .

- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity, with attention to characteristic aldehyde proton signals (~10 ppm) and bromine-induced deshielding effects on the pyridine ring .

- Mass spectrometry (MS) for molecular ion confirmation (expected [M+H]⁺ at ~220–225 m/z).

For reproducibility, optimize reaction stoichiometry and inert atmosphere conditions to minimize byproducts like dehalogenated impurities .

Basic: What safety protocols are critical when handling 3-Bromo-4-pyridinecarboxaldehyde hydrochloride?

Answer:

Due to its brominated and aldehyde functional groups, stringent safety measures are required:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr gas during reactions) .

- Waste disposal : Segregate halogenated waste and neutralize acidic residues before disposal .

- Emergency protocols : Immediate rinsing with water for eye exposure (15+ minutes) and medical consultation for persistent irritation .

Advanced: How can computational methods like DFT predict the reactivity of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride in cross-coupling reactions?

Answer:

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model:

- Electrophilic reactivity : Calculate Fukui indices to identify electron-deficient sites prone to nucleophilic attack (e.g., bromine substitution sites) .

- Transition-state barriers : Simulate Suzuki-Miyaura coupling pathways to predict regioselectivity when using Pd catalysts.

- Solvent effects : Include polarizable continuum models (PCM) to account for solvent polarity in reaction optimization .

Validate predictions experimentally using kinetic studies and substituent-directed synthetic trials .

Advanced: How can researchers resolve low yields in nucleophilic aromatic substitution (NAS) reactions involving this compound?

Answer:

Yield discrepancies often arise from competing side reactions (e.g., hydrolysis of the aldehyde group). Mitigation strategies include:

- Temperature control : Maintain sub-80°C to prevent aldehyde degradation .

- Catalyst screening : Test Cu(I)/ligand systems to enhance NAS efficiency while minimizing side reactions.

- In situ monitoring : Use LC-MS to detect intermediates and adjust reaction parameters dynamically .

- Protecting groups : Temporarily protect the aldehyde with acetals during bromine substitution steps .

Basic: What spectroscopic signatures distinguish 3-Bromo-4-pyridinecarboxaldehyde hydrochloride from its isomers?

Answer:

Key diagnostic features include:

- ¹H NMR : A singlet at ~10.0 ppm (aldehyde proton) and deshielded pyridine protons (δ 8.5–9.5 ppm) due to bromine’s electron-withdrawing effect .

- ¹³C NMR : A carbonyl carbon at ~190 ppm and distinct pyridine ring carbons split by bromine’s inductive effect.

- IR spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-Br vibration (~650 cm⁻¹) .

Compare with 2-bromo or 5-bromo isomers, which show shifted proton environments and altered coupling patterns .

Advanced: How does the electronic nature of the pyridine ring influence its application in metal-organic frameworks (MOFs)?

Answer:

The electron-deficient pyridine ring enhances coordination with metal nodes (e.g., Zn²⁺ or Cu²⁺), while the aldehyde group enables post-synthetic modification (PSM) via Schiff base formation. Methodological considerations:

- DFT calculations : Predict binding energies and framework stability under varying pH conditions .

- X-ray crystallography : Resolve MOF structures to confirm ligand orientation and pore geometry.

- Thermogravimetric analysis (TGA) : Assess thermal stability of the aldehyde group during MOF synthesis .

Advanced: What strategies address solubility challenges in aqueous-phase reactions with this compound?

Answer:

The compound’s limited water solubility requires:

- Co-solvent systems : Use DMSO/water mixtures (≤20% v/v) to enhance dissolution without degrading the aldehyde group .

- Micellar catalysis : Employ surfactants like SDS to create hydrophobic microenvironments for reactions.

- pH adjustment : Protonate the pyridine nitrogen under acidic conditions (pH < 3) to improve aqueous compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.